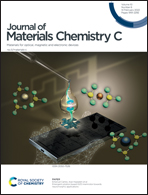Efficient work-function engineering of solution-processed MoS2 thin-films for novel hole and electron transport layers leading to high-performance polymer solar cells†
Journal of Materials Chemistry C Pub Date: 2013-04-22 DOI: 10.1039/C3TC30504J
Abstract
The work-function of MoS2 interfacial layers can be efficiently modulated by p- and n-doping treatments. As a result, the PCE of devices with a p-doped MoS2-based HTL is increased from ∼2.8 to ∼3.4%. Particularly, after n-doping the PCE was dramatically increased due to the change in work-function compared with un-doped MoS2 thin-films.

Recommended Literature
- [1] Criteria of active sites in nonradical persulfate activation process from integrated experimental and theoretical investigations: boron–nitrogen-co-doped nanocarbon-mediated peroxydisulfate activation as an example†
- [2] Using hematite for photoelectrochemical water splitting: a review of current progress and challenges
- [3] Highly corrosion resistant platinum–niobium oxide–carbon nanotube electrodes for the oxygen reduction in PEMfuel cells†
- [4] Gelation of a metal oxide cluster for a proton exchange membrane operated under low humidity†
- [5] An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru(ii) metallates with potent antiproliferative activity and enhanced LDH and NO release†
- [6] Photooxidation of Co-thiolato complexes in protic and aprotic solvents†
- [7] Implementation and validation of a multi-purpose virtual spectrometer for large systems in complex environments†
- [8] Terrestrial ecosystems, increased solar ultraviolet radiation and interactions with other climatic change factors†
- [9] Thermodynamic prediction of RNA–DNA duplex-forming regions in the human genome†‡
- [10] Responsive particulate dispersions for reversible building and deconstruction of 3D cell environments†










